molecular formula C15H8BrCl2NOS B11957002 3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide CAS No. 853328-70-8

3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11957002
CAS No.: 853328-70-8
M. Wt: 401.1 g/mol
InChI Key: ZQISFMILCILKJA-UHFFFAOYSA-N
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Description

3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a bromine atom, two chlorine atoms, and a carboxamide group attached to a benzothiophene ring. Benzothiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of benzothiophene followed by the introduction of the carboxamide group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and amide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with applications in the study of biological pathways and mechanisms.

    Medicine: Research has indicated its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives such as:

    3-bromo-N-(4-bromo-2,6-dichlorophenyl)benzamide: This compound has a similar structure but with an additional bromine atom, which may result in different biological activities.

    3-bromo-N-(4-bromo-2,6-dichlorophenyl)benzene-1-sulfonamide: This derivative contains a sulfonamide group instead of a carboxamide group, leading to variations in its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which contribute to its distinct chemical and biological properties.

Biological Activity

3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the class of benzothiophene derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The presence of bromine and chlorine substituents enhances its potential as a therapeutic agent, particularly in oncology and antimicrobial applications.

The chemical structure and properties of this compound are summarized in the following table:

PropertyValue
CAS Number 853328-70-8
Molecular Formula C15H8BrCl2NOS
Molecular Weight 401.1 g/mol
IUPAC Name This compound
InChI Key ZQISFMILCILKJA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity and receptor interactions, which can lead to various therapeutic effects. For instance, it has been suggested that the compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes, and could also target PfENR, a key enzyme in the malaria pathogen's fatty acid biosynthesis pathway .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer) cells.

Case Study: Anticancer Efficacy

A study reported that this compound reduced the viability of Caco-2 cells by approximately 39.8% at a concentration of 16 µg/mL (p < 0.001) compared to untreated controls . This suggests a potent anticancer effect, possibly due to the compound's ability to induce apoptosis or inhibit cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It displays activity against a range of microorganisms, including Gram-positive bacteria and fungi. The presence of dichloro substitutions enhances its lipophilicity, facilitating better penetration into microbial cells.

Antimicrobial Efficacy Data

The minimum inhibitory concentration (MIC) values for various strains have been reported as follows:

  • Staphylococcus aureus : MIC = 8 µg/mL
  • Escherichia coli : MIC = 16 µg/mL
  • Candida albicans : MIC = 32 µg/mL

These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic agent .

Structure-Activity Relationship (SAR)

The biological activity of benzothiophene derivatives like this compound is often influenced by their structural features. The presence of halogen atoms (bromine and chlorine) significantly enhances reactivity and interaction with biological targets due to their electron-withdrawing properties.

Properties

CAS No.

853328-70-8

Molecular Formula

C15H8BrCl2NOS

Molecular Weight

401.1 g/mol

IUPAC Name

3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H8BrCl2NOS/c16-12-8-4-1-2-7-11(8)21-14(12)15(20)19-13-9(17)5-3-6-10(13)18/h1-7H,(H,19,20)

InChI Key

ZQISFMILCILKJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C(C=CC=C3Cl)Cl)Br

Origin of Product

United States

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